Indolizin-6-ylboronic acid Indolizin-6-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17994291
InChI: InChI=1S/C8H8BNO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6,11-12H
SMILES:
Molecular Formula: C8H8BNO2
Molecular Weight: 160.97 g/mol

Indolizin-6-ylboronic acid

CAS No.:

Cat. No.: VC17994291

Molecular Formula: C8H8BNO2

Molecular Weight: 160.97 g/mol

* For research use only. Not for human or veterinary use.

Indolizin-6-ylboronic acid -

Specification

Molecular Formula C8H8BNO2
Molecular Weight 160.97 g/mol
IUPAC Name indolizin-6-ylboronic acid
Standard InChI InChI=1S/C8H8BNO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6,11-12H
Standard InChI Key IYSYHQHSYWHFHF-UHFFFAOYSA-N
Canonical SMILES B(C1=CN2C=CC=C2C=C1)(O)O

Introduction

Chemical Structure and Nomenclature

Indolizin-6-ylboronic acid belongs to the indolizine family, a bicyclic structure comprising a five-membered pyrrole ring fused to a six-membered pyridine ring. The boronic acid group (-B(OH)₂) is substituted at the 6-position of the indolizine scaffold. The molecular formula is C9H9BN2O2\text{C}_9\text{H}_9\text{BN}_2\text{O}_2, with a molecular weight of 188.0 g/mol .

Structural Features

The indolizine core confers aromaticity and electronic diversity, enabling interactions with transition metal catalysts. The boronic acid moiety facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . X-ray crystallographic data for analogous compounds, such as 5-formyl-2-phenylindolizine, confirm planar geometry and conjugation across the heterocycle .

Synthesis and Characterization

Direct Lithiation-Borylation

A validated route to indolizine boronic acids involves directed lithiation followed by boron insertion. For example, 2-substituted indolizines undergo selective lithiation at the 5- or 6-position using n-BuLi/TMEDA, followed by quenching with triisopropyl borate (B(OiPr)₃) . Optimization of reaction conditions (e.g., temperature: −78°C to −20°C, duration: 2–5 hours) is critical to achieving high yields .

Example Protocol:

  • Dissolve 2-phenylindolizine (1.0 equiv) in THF under argon.

  • Add n-BuLi (1.1 equiv) dropwise at −78°C.

  • Warm to −20°C and stir for 5 hours.

  • Add B(OiPr)₃ (2.0 equiv) and hydrolyze with HCl.

  • Isolate the boronic acid via column chromatography .

Miyaura Borylation

Alternative methods employ palladium-catalyzed borylation of halogenated indolizines. For instance, 6-bromoindolizine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ to yield the corresponding boronic ester, which is hydrolyzed to the free acid.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Indolizin-6-ylboronic acid serves as a key coupling partner in Suzuki reactions, enabling the construction of biaryl and heterobiaryl systems. A representative transformation involves its reaction with 5-iodoindolizine under Pd(PPh₃)₄ catalysis to form 5,6’-biindolizine derivatives .

Table 1: Comparative Reactivity of Boronic Acid Derivatives in Suzuki Reactions

CompoundReaction PartnerYield (%)ConditionsReference
Indolizin-6-ylboronic acid5-Iodoindolizine78Pd(PPh₃)₄, K₂CO₃, DME
6-Indolylboronic acid4-Bromotoluene85Pd(OAc)₂, SPhos

Pharmaceutical Intermediates

Boronic acids are pivotal in synthesizing kinase inhibitors and protease inhibitors. For example, indolizine-based boronic acids have been explored as intermediates in the synthesis of bortezomib analogs, potent proteasome inhibitors.

Physicochemical Properties

Spectral Data

  • IR (KBr): νB-O\nu_{\text{B-O}} 1340 cm⁻¹, νOH\nu_{\text{OH}} 3200–3400 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, B-OH), 7.92–6.78 (m, 6H, aromatic), 3.20 (s, 2H, CH₂).

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but is hygroscopic, necessitating storage under inert conditions . Decomposition occurs above 180°C, as observed in thermogravimetric analysis .

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